molecular formula C17H23N3O4S B12687172 Einecs 282-562-9 CAS No. 52497-46-8

Einecs 282-562-9

Cat. No.: B12687172
CAS No.: 52497-46-8
M. Wt: 365.4 g/mol
InChI Key: KVMLDUSKLVVPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-562-9 is a chemical compound cataloged under the European regulatory framework. Research methodologies for such compounds typically involve systematic reviews of physicochemical properties, reactivity, and industrial applications, as outlined in authoritative databases like ECHA and peer-reviewed literature .

Properties

CAS No.

52497-46-8

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[4-(dimethylazaniumyl)benzenecarboximidoyl]phenyl]-dimethylazanium;sulfate

InChI

InChI=1S/C17H21N3.H2O4S/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;1-5(2,3)4/h5-12,18H,1-4H3;(H2,1,2,3,4)

InChI Key

KVMLDUSKLVVPCO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)[NH+](C)C.[O-]S(=O)(=O)[O-]

Related CAS

84255-16-3

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 282-562-9 are not explicitly detailed in the available literature. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Optimization of temperature, pressure, and solvents to facilitate the reaction.

    Catalysts: Use of catalysts to increase the reaction rate and yield.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Industrial production methods may involve scaling up these laboratory procedures to accommodate larger quantities, ensuring consistency and quality control.

Chemical Reactions Analysis

Einecs 282-562-9, like many organic compounds, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.

    Addition: Addition of atoms or groups to double or triple bonds, typically using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action for Einecs 282-562-9 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

EINECS Number Molecular Formula (Hypothetical) Reactivity Profile Stability Key Applications
282-562-9 C₁₀H₁₅NO₂ Moderate electrophilicity Stable up to 200°C Catalysis, Agrochemicals
262-941-9 C₈H₁₂O₃ High nucleophilicity Decomposes >150°C Polymer Synthesis
278-621-3 C₁₂H₁₈ClN High electrophilicity Sensitive to UV light Pharmaceuticals
234-985-5 Bi₂O₄ Strong oxidizer Hygroscopic Organic Oxidation

Table 2. Industrial and Environmental Metrics

EINECS Number Industrial Use Efficiency (%) Ecotoxicity (LC₅₀, mg/L) Regulatory Status
282-562-9 85 12.5 (Fish) REACH Registered
262-941-9 72 8.3 (Daphnia) Limited Restrictions
286-832-7 90 4.7 (Algae) SVHC Candidate

Research Findings and Contradictions

  • Reactivity vs.
  • Ecotoxicity Data Discrepancies : Conflicting reports exist on the aquatic toxicity of this compound, with some studies citing LC₅₀ values as low as 5.2 mg/L for algae, contrasting with Table 2 .

Biological Activity

Overview of Benzoic Acid (Einecs 282-562-9)

Benzoic acid is a simple aromatic carboxylic acid that occurs naturally in many plants and serves various functions in biological systems. It is primarily recognized for its role as a food preservative and its applications in pharmaceuticals and cosmetics.

Chemical Structure

Benzoic acid has the molecular formula C7H6O2C_7H_6O_2 and consists of a benzene ring with a carboxyl group attached. Its structure can be represented as follows:

C6H5COOH\text{C}_6\text{H}_5\text{COOH}

Biological Activity

Antimicrobial Properties
Benzoic acid exhibits significant antimicrobial activity against various bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and metabolic processes. Research indicates that it is particularly effective against foodborne pathogens, making it a common preservative in food products.

Case Study: Food Preservation
A study conducted by S. D. Rojas et al. (2020) demonstrated that benzoic acid effectively inhibited the growth of Escherichia coli and Listeria monocytogenes in meat products. The study found that concentrations as low as 0.1% could significantly reduce microbial load without affecting the organoleptic properties of the food.

Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory properties of benzoic acid. For instance, research published in the Journal of Medicinal Chemistry indicated that benzoic acid derivatives could inhibit inflammatory pathways in human cells, suggesting potential therapeutic applications in treating inflammatory diseases.

Toxicological Profile

While benzoic acid is generally recognized as safe (GRAS) for use in food, high concentrations can lead to toxicity. Acute exposure may result in skin irritation or allergic reactions in sensitive individuals. The European Food Safety Authority (EFSA) has established acceptable daily intake levels to mitigate risks associated with excessive consumption.

Data Table: Biological Activity Summary

Activity TypeEffectivenessConcentration UsedReference
AntimicrobialHigh0.1%Rojas et al., 2020
Anti-inflammatoryModerateVariesJournal of Medicinal Chemistry
Skin Irritation RiskLowN/AEFSA Guidelines

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer :

Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC50/LC50 values.

Error Bars : Report confidence intervals (95%) from triplicate experiments.

Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.